molecular formula C13H11NO4S B1265567 2-[(Phenylsulfonyl)amino]benzoic acid CAS No. 34837-67-7

2-[(Phenylsulfonyl)amino]benzoic acid

Cat. No. B1265567
CAS RN: 34837-67-7
M. Wt: 277.3 g/mol
InChI Key: KIAHUXDVSURYKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-[(Phenylsulfonyl)amino]benzoic acid derivatives involves various chemical reactions, highlighting the compound's versatility. For instance, the condensation reaction of benzenesulphonohydrazide and 2-carboxybenzaldehyde yields a Schiff base, which upon reaction with dysprosium(III) acetate tetrahydrate, gives a cyclized product, indicating the compound's role in complex synthesis pathways (Asegbeloyin et al., 2019). Another study reports the synthesis of 2-(phenylsulfonyl)amino pyridine, achieved through the sulfonylation of 2-aminopyridine, showcasing the compound's applicability in creating new molecules with potential antimicrobial properties (Ijeomah & Tseeka, 2021).

Molecular Structure Analysis

Molecular structure analysis of 2-[(Phenylsulfonyl)amino]benzoic acid derivatives reveals intricate details about their formation and stability. For example, crystal structure analysis of certain derivatives shows that molecules are linked by intermolecular hydrogen bonds, involving carboxylic oxygens, nitrogen atoms, and sulfonyl oxygens, indicating a complex network of non-covalent interactions stabilizing the crystal structures (Asegbeloyin et al., 2019).

Chemical Reactions and Properties

2-[(Phenylsulfonyl)amino]benzoic acid derivatives participate in various chemical reactions, demonstrating a range of chemical properties. For example, electrochemical synthesis methods have been developed for the regioselective synthesis of derivatives, showcasing the compound's utility in precise chemical modifications (Sharafi-kolkeshvandi et al., 2016). Additionally, the compound has been involved in Michael addition reactions, highlighting its potential in asymmetric synthesis of complex molecules (Nagaoka et al., 2020).

Physical Properties Analysis

The physical properties of 2-[(Phenylsulfonyl)amino]benzoic acid derivatives, such as their crystalline structure, are crucial for understanding their stability and reactivity. The crystal structure analysis shows how the molecular arrangement and non-covalent interactions contribute to the stability of these compounds, which is essential for their potential applications in various fields (Asegbeloyin et al., 2019).

Chemical Properties Analysis

The chemical properties of 2-[(Phenylsulfonyl)amino]benzoic acid derivatives, such as their reactivity in synthesis reactions and potential antibacterial activity, underline the compound's significance in chemical research and potential pharmaceutical applications. The compound's involvement in the synthesis of molecules with antimicrobial properties further highlights its utility in developing new chemical entities (Ijeomah & Tseeka, 2021).

Scientific Research Applications

Receptor Antagonism

4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid, a derivative of 2-[(phenylsulfonyl)amino]benzoic acid, has been identified as a functional antagonist for the EP1 receptor subtype. This indicates potential applications in targeting specific receptor activities (Naganawa et al., 2006).

Electrochemical Behavior

The electrochemical reduction of derivatives of 2-[(phenylsulfonyl)amino]benzoic acid, such as 2-hydroxy-5-[(2-sulfophenyl)azo]benzoic acid, has been studied, revealing insights into their electrochemical behavior, which is influenced by factors like the position of sulfo substituent and pH of the solution. This research is crucial for understanding the electrochemical properties of these compounds (Mandić et al., 2004).

Metabolism Studies

Research on the oxidative metabolism of compounds like Lu AA21004, which contain the 2-[(phenylsulfonyl)amino]benzoic acid structure, has been conducted. This work is essential for understanding how such compounds are metabolized in the body and can inform their use in various medical applications (Hvenegaard et al., 2012).

Antimicrobial Applications

Some derivatives of 2-[(phenylsulfonyl)amino]benzoic acid, such as 4-(substituted phenylsulfonyl)amino benzoic acids, have been synthesized and tested for antimicrobial activities. Their significant effectiveness against various microbes highlights their potential in developing new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).

Molecular Docking and Structural Analysis

The structural analysis and molecular docking studies of compounds like 2-{[2-phenylsulfonyl)hydrazinylidene]methyl}benzoic acid have been conducted. These studies provide valuable insights into the molecular interactions and potential therapeutic applications of these compounds (Asegbeloyin et al., 2019).

properties

IUPAC Name

2-(benzenesulfonamido)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c15-13(16)11-8-4-5-9-12(11)14-19(17,18)10-6-2-1-3-7-10/h1-9,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAHUXDVSURYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10188388
Record name Benzoic acid, 2-((phenylsulfonyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Phenylsulfonyl)amino]benzoic acid

CAS RN

34837-67-7
Record name 2-[(Phenylsulfonyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34837-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-((phenylsulfonyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034837677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-((phenylsulfonyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzenesulfonamidobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Purushottamachar, A Khandelwal, TS Vasaitis… - Bioorganic & medicinal …, 2008 - Elsevier
The search for novel androgen receptor (AR) down-regulating agents by catalyst HipHop pharmacophore modeling led to the discovery of some lead molecules. Unexpectedly, the …
Number of citations: 38 www.sciencedirect.com
C Chen, J Cai, Y Ren, Y Xu, H Liu, Y Zhao… - Frontiers in …, 2022 - frontiersin.org
Chinese chive (Allium tuberosum Rottler) is a popular food from Allium species in East and Southeast Asia. Most Allium species possess characteristic aromas and have antimicrobial …
Number of citations: 5 www.frontiersin.org
A Naganawa, T Saito, Y Nagao, H Egashira… - Bioorganic & medicinal …, 2006 - Elsevier
A series of 4-({2-[alkyl(phenylsulfonyl)amino]phenoxy}methyl)benzoic acids were identified as functional PGE 2 antagonists with selectivity for the EP1 receptor subtype starting from a …
Number of citations: 18 www.sciencedirect.com

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